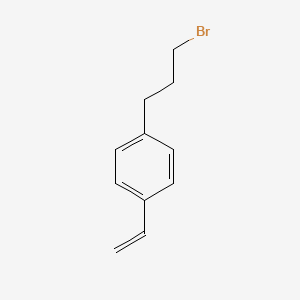

1-(3-Bromopropyl)-4-ethenylbenzene

Overview

Description

1-(3-Bromopropyl)-4-ethenylbenzene is an organic compound with the molecular formula C11H13Br. This compound consists of a benzene ring substituted with a bromopropyl group and an ethenyl group. It is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-ethenylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-ethenylbenzene (styrene) followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and substitution reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-ethenylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or diols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination.

Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are employed for oxidation.

Major Products Formed:

Substitution Reactions: The major products are the substituted benzene derivatives.

Elimination Reactions: The major products are alkenes.

Oxidation Reactions: The major products are epoxides or diols.

Scientific Research Applications

1-(3-Bromopropyl)-4-ethenylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of biological pathways and enzyme mechanisms.

Medicine: It serves as a precursor for the synthesis of potential drug candidates.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-ethenylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ethenyl group participates in addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

1-Bromo-3-phenylpropane: Similar in structure but lacks the ethenyl group.

4-Bromostyrene: Contains a bromine atom on the benzene ring but lacks the propyl group.

3-Bromopropylbenzene: Similar structure but without the ethenyl group.

Uniqueness: 1-(3-Bromopropyl)-4-ethenylbenzene is unique due to the presence of both the bromopropyl and ethenyl groups, which confer distinct reactivity and versatility in chemical synthesis compared to its similar compounds.

Biological Activity

1-(3-Bromopropyl)-4-ethenylbenzene is an organic compound notable for its potential biological activities, particularly in the context of medicinal chemistry and environmental toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and associated risks.

- Molecular Formula : C12H13Br

- Molecular Weight : 251.14 g/mol

- Structure : The compound features a bromopropyl group attached to a vinyl-substituted benzene ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions at the molecular level with various biological targets. The bromine atom can participate in electrophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways critical for cell communication.

- Cytotoxicity : Some studies suggest that brominated compounds can exhibit cytotoxic effects, potentially leading to apoptosis in cancer cells.

Biological Activity Data

Case Studies

-

Anticancer Research

- A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of brominated compounds similar to this compound. Results indicated that these compounds could induce apoptosis in breast cancer cell lines through mitochondrial pathways, suggesting potential therapeutic applications in oncology.

-

Endocrine Disruption

- Research conducted by the Environmental Protection Agency (EPA) highlighted the endocrine-disrupting potential of brominated compounds. The study found that exposure to this compound could lead to alterations in thyroid hormone levels in rodent models, raising concerns about its environmental impact and safety.

-

Neurotoxic Effects

- A neurotoxicity assessment revealed that prolonged exposure to similar brominated compounds resulted in behavioral changes and neurodegeneration in animal models. This raises alarms regarding the safety of such compounds in consumer products.

Properties

IUPAC Name |

1-(3-bromopropyl)-4-ethenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-2-10-5-7-11(8-6-10)4-3-9-12/h2,5-8H,1,3-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOVNOPNNLQXEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594148 | |

| Record name | 1-(3-Bromopropyl)-4-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41996-95-6 | |

| Record name | 1-(3-Bromopropyl)-4-ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41996-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromopropyl)-4-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.